5-Cyclobutyl-1,2,4-oxadiazol-3-amine

Overview

Description

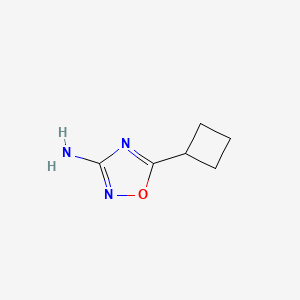

5-Cyclobutyl-1,2,4-oxadiazol-3-amine is a heterocyclic organic compound. It has the molecular formula C6H9N3O and a molecular weight of 139.16 g/mol .

Synthesis Analysis

The synthesis of 1,2,4-oxadiazole derivatives, such as 5-Cyclobutyl-1,2,4-oxadiazol-3-amine, often involves reactions of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . Another method involves the reaction of phenyl acetic acid derivatives with thiosemicarbazide in the presence of POCl3 .Molecular Structure Analysis

The molecular structure of 5-Cyclobutyl-1,2,4-oxadiazol-3-amine includes a cyclobutyl group attached to the 5-position of a 1,2,4-oxadiazol-3-amine ring . The InChI key for this compound is XJOJXINBSJBDHU-UHFFFAOYSA-N .Chemical Reactions Analysis

The chemical reactions involving 1,2,4-oxadiazole derivatives are diverse. For instance, 1,2,4-oxadiazoles can rearrange into other heterocycles due to low aromaticity and the presence of the weak O–N bond .Physical And Chemical Properties Analysis

5-Cyclobutyl-1,2,4-oxadiazol-3-amine is a solid at room temperature . Its molecular weight is 139.16 g/mol , and its InChI key is XJOJXINBSJBDHU-UHFFFAOYSA-N .Scientific Research Applications

Drug Discovery and Medicinal Chemistry

The 1,2,4-oxadiazole derivatives, including compounds like 5-Cyclobutyl-1,2,4-oxadiazol-3-amine, have been extensively studied for their medicinal properties. They are known for their unique bioisosteric properties and a wide spectrum of biological activities, making them a valuable framework for novel drug development . The interest in these compounds has doubled in recent years due to their potential as enzyme inhibitors, which could lead to new treatments for diseases.

Agricultural Chemistry

In the agricultural sector, 1,2,4-oxadiazole derivatives have shown promise as chemical pesticides due to their broad spectrum of biological activities . They have been synthesized and evaluated for their effectiveness against plant diseases, offering a potential alternative to traditional pesticides. This includes moderate nematocidal activity against Meloidogyne incognita and anti-fungal activity against Rhizoctonia solani.

Antibacterial Agents

Some 1,2,4-oxadiazole derivatives have demonstrated strong antibacterial effects, particularly against Xanthomonas oryzae pv. oryzae (Xoo), which causes rice bacterial leaf blight . These compounds have shown superior efficacy compared to existing treatments, indicating their potential as novel antibacterial agents for crop protection.

Enzyme Inhibition

The 1,2,4-oxadiazole ring is a key pharmacophore in the design of enzyme inhibitors. These compounds have been designed to target specific enzymes, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are important for treating conditions like dementias and myasthenia gravis .

Pharmacophore in Drug Molecules

Due to its better hydrolytic and metabolic stability, the 1,2,4-oxadiazole heterocycle is considered a bioisostere of amide. It continues to be an important pharmacophore for creating novel drug molecules, with a focus on enhancing the efficacy and stability of pharmaceuticals .

Scintillating Materials

The unique properties of 1,2,4-oxadiazole derivatives extend to the development of scintillating materials. These materials are used in various scientific applications, including radiation detection and high-energy physics experiments .

Mechanism of Action

While the specific mechanism of action for 5-Cyclobutyl-1,2,4-oxadiazol-3-amine is not mentioned in the search results, 1,2,4-oxadiazole derivatives are known to have various biological activities. They have been reported to possess anti-inflammatory, anti-HIV, antibacterial, anticonvulsant activities, antimalarial, herbicidal, antianxiety, insecticidal, antitubercular, antiviral, antifungal, anti-HBV, anticancer, and analgesic properties .

Safety and Hazards

Future Directions

1,2,4-oxadiazole derivatives, such as 5-Cyclobutyl-1,2,4-oxadiazol-3-amine, have gained a lot of attention due to their potential applications in different fields of research and industry. They are considered key templates for the development of new therapeutic agents . Therefore, further refinement and exploration of 1,2,4-oxadiazole derivatives could lead to the discovery of new drugs with anti-infective properties .

properties

IUPAC Name |

5-cyclobutyl-1,2,4-oxadiazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O/c7-6-8-5(10-9-6)4-2-1-3-4/h4H,1-3H2,(H2,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXPMDRVVCYBVFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C2=NC(=NO2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-Butyl 2-(trifluoromethyl)-1,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B1455193.png)

![7-Chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-8-carbaldehyde](/img/structure/B1455194.png)

![2-Benzyloxy-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzaldehyde](/img/structure/B1455195.png)

![5-Chloro-1-tosyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1455198.png)

![7-Chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-8-carboxylic acid](/img/structure/B1455199.png)

![4-Chloro-5-fluoro-3-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1455200.png)

![9-[(Tert-butoxy)carbonyl]-4-oxo-3,9-diazaspiro[5.5]undecane-1-carboxylic acid](/img/structure/B1455202.png)

![Potassium trifluoro({4-[methoxy(methyl)carbamoyl]phenyl})boranuide](/img/structure/B1455206.png)

![7-Chloro-2,3-dihydro-[1,4]dioxino[2,3-B]pyridin-8-OL](/img/structure/B1455207.png)

![2'-Fluoro-5-(5-isopropyl-1H-tetrazol-1-yl)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1455210.png)

![([1,2,4]Triazolo[4,3-a]pyridin-3-ylmethyl)amine hydrochloride](/img/structure/B1455214.png)